2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and cytotoxic properties .
Preparation Methods
The synthesis of 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves the reaction of 2-naphthalen-1-ylacetic acid with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .
Chemical Reactions Analysis
2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant cytotoxic properties, making it a candidate for cancer research.
Mechanism of Action
The mechanism of action of 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and cytotoxic effects .
Comparison with Similar Compounds
2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
- N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide
- N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}propanamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties.
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c17-13(21)9-23-16-20-19-15(24-16)18-14(22)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMIMDJEYUHQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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